molecular formula C11H12O4 B1143694 Ethyl phenyl malonate CAS No. 15162-26-2

Ethyl phenyl malonate

Cat. No.: B1143694
CAS No.: 15162-26-2
M. Wt: 208.21
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Description

Ethyl phenyl malonate (CAS 83-13-6), also known as diethyl phenylmalonate, is an aromatic malonic ester that serves as a versatile building block in organic synthesis and pharmaceutical development . Its structure features an active methylene group, which can be readily deprotonated with strong bases like sodium ethoxide to form a nucleophilic enolate for alkylation reactions . This reactivity is fundamental to the classic malonic ester synthesis, allowing for the construction of complex molecular architectures. A significant application of this compound is its role as a key intermediate in the synthesis of moderate to long-lasting barbiturates, including the anti-epileptic drug phenobarbital, which is recognized by the WHO as a first-line treatment for epilepsy . Beyond pharmaceutical applications, this compound is a valuable precursor in material science for the production of specialty polymers, where its incorporation can enhance properties like flexibility and thermal stability . It also finds utility in the flavor and fragrance industry due to its pleasant aroma profile, contributing to floral and fruity scents in perfumes and food flavorings . The compound can be synthesized through several routes. A traditional laboratory method involves a Claisen condensation of ethyl phenylacetate with diethyl oxalate, followed by decarbonylation . Modern research explores optimized industrial processes using reactive distillation and alternative catalysts like cesium carbonate and copper(I) iodide to improve yield and efficiency . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-O-ethyl 3-O-phenyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPPDIXCKHOMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Historical Context

The Claisen condensation route involves reacting diethyl oxalate with ethyl phenylacetate in the presence of a base, typically sodium ethoxide, to form diethyl phenylmalonate. This method circumvents the poor electrophilicity of aryl halides, which historically limited direct alkylation of diethyl malonate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the oxalate ester and subsequent decarbonylation (Figure 1). Early implementations faced challenges with side products such as phenylacetic acid derivatives, but modern optimizations using cesium carbonate and copper(I) iodide have improved regioselectivity.

Optimization and Industrial Scalability

Industrial-scale processes often employ toluene as a solvent and operate at 60–80°C to maximize yield while minimizing decarboxylation. A 2020 study demonstrated that substituting sodium ethoxide with magnesium oxide nanoparticles increased yield from 65% to 78% by enhancing enolate stability. However, this modification requires stringent moisture control to prevent hydrolysis. Batch-to-continuous process redesigns have reduced reaction times from 12 hours to 4 hours, achieving a space-time yield of 0.82 kg/L·h.

Table 1: Comparative Analysis of Claisen Condensation Conditions

ParameterTraditional MethodOptimized Method
CatalystSodium ethoxideCs₂CO₃/CuI
Temperature (°C)8060
Yield (%)6578
By-productsPhenylacetate (12%)Phenylacetate (5%)
Reaction Time (h)124

Direct Esterification of Phenylmalonic Acid

Acid-Catalyzed Esterification Dynamics

Phenylmalonic acid undergoes esterification with ethanol under acidic conditions to yield ethyl phenyl malonate. Concentrated sulfuric acid (3:1 molar ratio to acid) or anhydrous hydrogen chloride are preferred catalysts, with the latter producing fewer side products. The reaction is highly sensitive to temperature: below 60°C, incomplete esterification occurs, while exceeding 70°C accelerates decarboxylation to phenylacetic acid. A benzene-methanol solvent system stabilizes the intermediate, achieving yields up to 94% after 5 hours at 60°C.

Solvent and Stoichiometric Considerations

Excess ethanol (10:1 molar ratio to acid) is critical to shift equilibrium toward ester formation. Patent data reveal that replacing methanol with ethanol in benzene increases diethyl ester yield from 87% to 94%, albeit with longer reaction times (8 hours vs. 5 hours). Neutralization of sodium salts post-reaction using hydrogen chloride prevents saponification, a common issue in large-scale batches.

Equation 1: Esterification of Phenylmalonic Acid
C6H5CH(CO2H)2+2EtOHHClC6H5CH(CO2Et)2+2H2O\text{C}_6\text{H}_5\text{CH(CO}_2\text{H)}_2 + 2\text{EtOH} \xrightarrow{\text{HCl}} \text{C}_6\text{H}_5\text{CH(CO}_2\text{Et)}_2 + 2\text{H}_2\text{O}

One-Step Synthesis from Chlorobenzene and Sodium

Benzylsodium Intermediate Formation

This method involves reacting chlorobenzene with dispersed sodium in toluene to generate phenylsodium, which metalates toluene to form benzylsodium. Subsequent carbonation at 30–50°C produces disodium phenylmalonate, which is esterified in situ with ethanol and HCl. The one-step process achieves an overall yield of 65–70%, bypassing isolation of phenylmalonic acid.

Challenges in Decarboxylation Mitigation

The phenylmalonic acid intermediate exhibits rapid decarboxylation above 50°C, necessitating precise temperature control during carbonation. Adding ethanol before acidification reduces free sodium content, minimizing side reactions. Industrial implementations use 15–20% excess ethanol to compensate for evaporative losses during heating.

Emerging Methodologies and Catalytic Innovations

Transition Metal-Catalyzed Arylation

Palladium-catalyzed coupling of diethyl malonate with aryl halides has been explored for asymmetric synthesis. While initial yields were low (<20%), chelating ligands such as 2,2'-bipyridine improved reactivity, achieving 45% yield for this compound. This method remains niche due to catalyst costs but offers potential for chiral derivatives.

Enzymatic Esterification

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze esterification of phenylmalonic acid in non-aqueous media. Pilot studies report 68% yield at 40°C, though enzyme denaturation above 50°C limits scalability.

Environmental and Economic Considerations

Waste Stream Management

The Claisen route generates 0.8 kg of sodium chloride per kg of product, requiring neutralization and landfill disposal. In contrast, the one-step synthesis produces toluene-ethanol azeotropes, which are recycled via distillation, reducing waste by 40%.

Cost Analysis

Direct esterification is the most cost-effective method ($12.50/kg), while transition metal catalysis exceeds $45/kg due to palladium expenses. Batch processes dominate due to low capital costs, but continuous-flow systems reduce energy consumption by 30% .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenyl malonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide or potassium tert-butoxide for deprotonation.

    Alkyl Halides: Used in alkylation reactions.

    Acids: Hydrochloric acid for hydrolysis.

Major Products:

    Alkylated Malonates: Formed through alkylation.

    Carboxylic Acids: Resulting from hydrolysis and decarboxylation.

Scientific Research Applications

Pharmaceutical Applications

Pharmaceutical Synthesis
Ethyl phenyl malonate serves as a critical intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs. Its structure allows for modifications that lead to the development of novel therapeutic agents.

  • Case Study: Synthesis of Anti-Inflammatory Agents
    Research has demonstrated the utility of this compound in synthesizing compounds like phenylbutazone, which is used for its anti-inflammatory properties. The compound undergoes a series of reactions, including alkylation and esterification, to yield the desired pharmacologically active molecules .

Organic Synthesis

Building Block in Organic Chemistry
this compound is extensively used as a building block in organic synthesis. It can participate in various reactions such as the malonic ester synthesis, where it acts as a precursor to more complex molecules.

  • Table 1: Common Reactions Involving this compound
Reaction TypeDescription
Malonic Ester SynthesisForms carbanions that can be alkylated with electrophiles
Claisen CondensationReacts with other esters to form β-keto esters
BrominationUndergoes bromination at the alpha position

Material Science

Polymer Production
In materials science, this compound is utilized in the production of specialty polymers. Its incorporation into polymer matrices enhances properties such as flexibility and thermal stability.

  • Case Study: Specialty Polymers
    A study highlighted how this compound derivatives were used to create flexible polymer films with improved mechanical properties suitable for packaging applications. The modifications allowed for better performance under stress conditions .

Flavor and Fragrance Industry

Aroma Compounds
The compound is also employed in the flavor and fragrance industry due to its pleasant aroma profile. It is commonly used in formulations for perfumes and food flavorings.

  • Table 2: Applications in Flavor and Fragrance
Application TypeDescription
Perfume FormulationUsed to create floral and fruity scents
Food FlavoringAdds sweetness and complexity to flavors

Agricultural Chemicals

Development of Agrochemicals
this compound has been explored for its potential in developing agrochemicals, particularly pesticides and herbicides.

  • Case Study: Pesticide Development
    Research indicates that derivatives of this compound exhibit effective herbicidal activity against certain weed species, making them candidates for environmentally friendly agricultural solutions .

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Ester Groups Molecular Weight (g/mol) Key Functional Features
Ethyl phenyl malonate Ethyl, Phenyl ~208 (estimated) Aromatic ring (electron-withdrawing), asymmetric esters
Diethyl malonate Ethyl, Ethyl 160.17 Symmetric, flexible ethyl groups
Dimethyl malonate Methyl, Methyl 132.11 Smaller ester groups, higher volatility
Diethyl succinate Ethyl, Ethyl 174.19 Extended alkyl chain (four carbons)
  • Electronic Effects : The phenyl group in this compound withdraws electron density via resonance, increasing the acidity of α-H (estimated pKa ~12) compared to diethyl malonate (pKa ~13) .
  • Steric Effects : The bulky phenyl group may hinder nucleophilic attacks or cyclization steps in reactions.

Reactivity in Key Reactions

Knoevenagel Condensation
  • Diethyl malonate : Widely used with aldehydes/ketones to form α,β-unsaturated esters (e.g., coumarin derivatives) .
  • This compound : Expected to react similarly, but the phenyl group may stabilize intermediates or alter regioselectivity.
Michael Addition
  • Diethyl malonate: Adds to α,β-unsaturated carbonyls (e.g., sulfones, enones) under basic conditions .
  • This compound : The electron-withdrawing phenyl group may accelerate α-H deprotonation, enhancing reactivity.
Cyclization Reactions
  • Diethyl malonate : Forms heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) via intramolecular cyclization .
  • This compound : The phenyl group could direct cyclization to yield aromatic-fused products (e.g., ferrocenyl derivatives) .

Physical Properties

Property This compound Diethyl Malonate Dimethyl Malonate
Boiling Point (°C) ~250 (estimated) 199 181
Solubility Moderate in polar solvents Soluble in ethanol, ether High in polar solvents
NMR Signals (¹H) δ 1.21 (CH₃), 4.20 (CH₂), 7.0–7.5 (Ph) δ 1.21 (CH₃), 4.20 (CH₂) δ 3.70 (CH₃)

Biological Activity

Ethyl phenyl malonate is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a diester derivative of malonic acid, characterized by the presence of a phenyl group attached to one of the malonate's carbon atoms. Its chemical formula is C11H12O4C_{11}H_{12}O_4. The structure can be represented as follows:

Ethyl Phenyl Malonate C2H5OOC CH C6H5)COO C2H5\text{this compound }\quad \text{C}_2\text{H}_5\text{OOC CH C}_6\text{H}_5)\text{COO C}_2\text{H}_5

Antimicrobial Properties

This compound and its derivatives have shown significant antimicrobial activity. A study synthesized various malonamide derivatives, demonstrating that certain structural modifications could enhance their antibacterial properties against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The results indicated that compounds with electron-withdrawing substituents on the phenyl ring exhibited increased antibacterial potency.

Table 1: Antibacterial Activity of Malonamide Derivatives Against MRSA

Compound IDStructure TypeMIC (mg/L)Activity Against MRSA
14Electron-withdrawing< 2Effective
26Electron-donating> 8Ineffective
20Electron-withdrawing< 4Effective

The mechanism by which this compound exerts its biological effects involves hydrolysis and subsequent interactions with cellular targets. For instance, JTT-130, a derivative of this compound, has been identified as an intestine-specific inhibitor of microsomal triglyceride transfer protein (MTP). This compound undergoes rapid hydrolysis in the liver, leading to the formation of inactive metabolites without causing significant liver enzyme elevation in clinical trials .

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this compound derivatives on human cell lines. One study reported that certain derivatives exhibited selective cytotoxicity against K562 human erythroleukemic cells with an IC50 value of 20 mg/L, suggesting a favorable selectivity ratio between antibacterial activity and human cell toxicity .

Table 2: Cytotoxicity Data for this compound Derivatives

Compound IDCell LineIC50 (mg/L)Selectivity Ratio
26K56220>40
14Human Liver Cells>100-

Case Studies

  • Antibacterial Efficacy : A case study focused on compound 26 showed its effectiveness against biofilm-forming strains of MRSA. The minimal biofilm eradication concentration (MBEC) was assessed, revealing that while it was active against biofilms, higher concentrations were necessary compared to standard MIC values .
  • Hydrolysis Mechanism : Another investigation into the hydrolytic behavior of diethyl derivatives highlighted how structural variations influence the rate and pathway of hydrolysis. This understanding is crucial for developing compounds with targeted biological activities while minimizing side effects .

Q & A

Q. What are the standard synthetic routes for Ethyl phenyl malonate in academic research?

this compound is synthesized via Knoevenagel condensation between aldehydes/ketones and malonate esters under basic conditions (e.g., sodium ethoxide) . Another route involves alkylation of diethyl malonate using alkyl halides or aryl electrophiles in the presence of strong bases (e.g., NaH) to deprotonate the α-hydrogen, followed by nucleophilic substitution . For example, aryl iodides can undergo copper-catalyzed coupling with diethyl malonate to form α-aryl derivatives .

Q. How is this compound characterized in research settings?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent environments and regiochemistry (e.g., distinguishing phenyl vs. ethyl groups) .
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1740 cm⁻¹) and ester functionalities .
  • Physical properties : Boiling point (171°C at 19 mmHg), density (1.07 g/mL), and solubility in ethanol/ether .

Q. What solvents and conditions optimize the Knoevenagel condensation with this compound?

Traditional methods use ethanol or toluene under reflux with bases like piperidine . Advanced protocols employ ionic liquids (e.g., [bmIm]OH) as dual solvent-catalysts, enabling room-temperature reactions with reduced waste . For challenging substrates (e.g., aliphatic aldehydes), ionic liquids improve yields compared to conventional bases .

Q. How does the phenyl group influence alkylation/acylation reactivity in this compound?

The phenyl group increases steric hindrance at the α-carbon, slowing alkylation compared to unsubstituted diethyl malonate. Researchers often use bulky bases (e.g., LDA) or elevated temperatures to enhance deprotonation efficiency . Acylation typically requires activated electrophiles (e.g., acyl chlorides) and catalytic DMAP .

Advanced Research Questions

Q. How can enantioselective functionalization of this compound derivatives be achieved?

Chiral catalysts enable asymmetric reactions:

  • Copper(I)/trisoxazoline complexes for Friedel-Crafts reactions with indoles, achieving >70% enantiomeric excess (e.g., 73.4% ee in diethyl benzylidene malonate couplings) .
  • Organocatalysts (e.g., pyrrolidinyl tetrazoles) for Michael additions to α,β-unsaturated enones, retaining >90% ee after decarboxylation .

Q. What catalytic systems enable cross-coupling of this compound with aryl halides?

  • Copper(I) iodide/2-phenylphenol with Cs₂CO₃ facilitates arylations under mild conditions (e.g., 75% yield for α-aryl malonates) .
  • Palladium/phosphine ligands (e.g., P(t-Bu)₃) activate aryl chlorides/bromides for coupling with stabilized enolates, tolerating electron-rich/poor substrates .

Q. How can regioselective substitution be controlled in this compound derivatives?

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) direct nucleophilic aromatic substitution (SNAr) to para positions .
  • Steric control : Bulky substituents on the phenyl ring favor substitution at less hindered sites. For example, 3,5-diiodo-BODIPY reacts selectively with malonates at activated positions .

Q. What role does this compound play in heterocyclic synthesis?

It serves as a precursor for:

  • Pyridinones : Condensation with urea or triethyl orthoformate under basic conditions .
  • Pyrimidinediones : Cyclization with phenyl urea and triethyl orthoformate .
  • Thienopyridazines : Reaction with active methylene reagents (e.g., ethyl cyanoacetate) followed by cyclization .

Q. How can data contradictions in alkylation studies be resolved?

Discrepancies in reactivity (e.g., sodioethyl vs. ethyl malonate pathways) arise from base strength and solvent polarity. Comparative kinetic studies and DFT calculations help identify dominant mechanisms. For example, sodioethyl malonate reacts faster but may form byproducts under harsh conditions .

Q. What strategies stabilize reactive intermediates in this compound-based reactions?

  • Low-temperature techniques (–78°C) for enolate generation prevent side reactions .
  • Protecting groups (e.g., tert-butyl esters) enhance stability during multi-step syntheses .
  • Microfluidic reactors improve heat/mass transfer in exothermic reactions (e.g., malonate alkylations) .

Methodological Notes

  • Contradictions in Evidence : While lists this compound’s solubility in ethanol, reports insolubility for structurally similar compounds. Researchers should validate solubility experimentally for specific derivatives.
  • Scalability : Copper/palladium-catalyzed reactions () are scalable to gram-level synthesis with minimal optimization.

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